molecular formula C19H13Cl2FN2O2S B2610096 3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-chloro-4-fluorobenzyl)oxime CAS No. 339279-43-5

3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-chloro-4-fluorobenzyl)oxime

Cat. No.: B2610096
CAS No.: 339279-43-5
M. Wt: 423.28
InChI Key: CFTNQABKSRONNL-KTZMUZOWSA-N
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Description

3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-chloro-4-fluorobenzyl)oxime is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-chloro-4-fluorobenzyl)oxime typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the thiazole intermediate.

    Formation of the Oxopropanal Group: The oxopropanal group is typically introduced via an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base.

    Oxime Formation: The final step involves the reaction of the oxopropanal intermediate with hydroxylamine hydrochloride to form the oxime.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile oxides.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The chlorophenyl and thiazole rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂), while nitration often involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thiazole-containing substrates. It can also be used to investigate the biological activity of oxime derivatives.

Medicine

Medicinally, 3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-chloro-4-fluorobenzyl)oxime has potential as an antimicrobial or anticancer agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and oxime group are known to participate in hydrogen bonding and other interactions that can modulate the activity of biological molecules. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal: Lacks the oxime group, which may reduce its biological activity.

    3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-chlorobenzyl)oxime: Similar structure but lacks the fluorine atom, which could affect its reactivity and biological properties.

    3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(4-fluorobenzyl)oxime: Similar structure but with the fluorine atom in a different position, potentially altering its interaction with biological targets.

Uniqueness

The presence of both chlorine and fluorine atoms in the benzyl oxime group of 3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-chloro-4-fluorobenzyl)oxime makes it unique. These substituents can significantly influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity and making it a valuable candidate for further research and development.

Properties

IUPAC Name

(3E)-3-[(2-chloro-4-fluorophenyl)methoxyimino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2FN2O2S/c20-14-4-1-12(2-5-14)19-23-10-18(27-19)17(25)7-8-24-26-11-13-3-6-15(22)9-16(13)21/h1-6,8-10H,7,11H2/b24-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTNQABKSRONNL-KTZMUZOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C(=O)CC=NOCC3=C(C=C(C=C3)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NC=C(S2)C(=O)C/C=N/OCC3=C(C=C(C=C3)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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